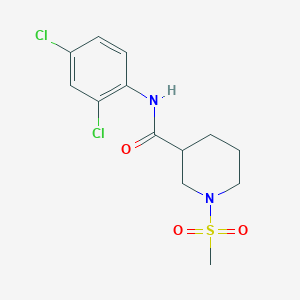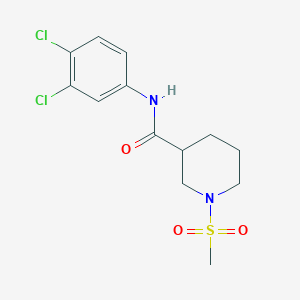
N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide
Overview
Description
N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide, also known as SNC80, is a highly selective agonist of the delta opioid receptor. It was first synthesized in 1992 by Schiller and colleagues at the University of Michigan. Since then, SNC80 has been extensively studied for its potential use in pain management and addiction treatment.
Mechanism of Action
N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide works by binding to the delta opioid receptor, which is located in the brain and spinal cord. This binding leads to the activation of a signaling pathway that ultimately results in the inhibition of pain signals. N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to have anti-inflammatory effects, which may further contribute to its pain-relieving properties.
Biochemical and Physiological Effects:
N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its potential use in addiction treatment. N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to decrease the release of glutamate, which is a neurotransmitter that is involved in pain signaling. Additionally, N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has several advantages for use in lab experiments. It is highly selective for the delta opioid receptor, which allows for more specific studies of this receptor. It also has fewer side effects than other opioid drugs, which may make it a safer option for use in animal studies. However, N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has a relatively short half-life, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. One area of research is the development of new drugs that are based on the structure of N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide. These drugs may have improved selectivity and fewer side effects. Another area of research is the investigation of the potential use of N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide in the treatment of addiction. Finally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide and its potential use in pain management.
Scientific Research Applications
N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has been studied for its potential use in pain management and addiction treatment. It has been shown to be highly selective for the delta opioid receptor, which is believed to play a role in pain perception and addiction. N-(2,4-dichlorophenyl)-1-(methylsulfonyl)-3-piperidinecarboxamide has also been shown to have fewer side effects than other opioid drugs, such as morphine and fentanyl.
properties
IUPAC Name |
N-(2,4-dichlorophenyl)-1-methylsulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16Cl2N2O3S/c1-21(19,20)17-6-2-3-9(8-17)13(18)16-12-5-4-10(14)7-11(12)15/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXPKCGZGQOYOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(methylsulfonyl)-N-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]-4-piperidinecarboxamide](/img/structure/B4366774.png)
![4-nitro-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B4366781.png)
![N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B4366794.png)
![4-chloro-N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366796.png)
![4-chloro-N-[1-(4-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366798.png)
![4-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366804.png)
![4-chloro-N-[1-(2-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366818.png)
![4-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366822.png)
![4-chloro-N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]benzenesulfonamide](/img/structure/B4366827.png)
![ethyl 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxylate](/img/structure/B4366840.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4366846.png)
![1-ethyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B4366852.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4366857.png)
